N-Boc-DL-2-amino-1-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

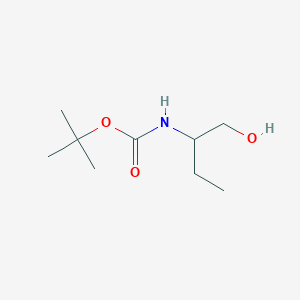

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRGWGOFPUXNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571731 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138373-86-1, 193086-15-6 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-DL-2-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Chiral Building Block: An In-depth Technical Guide to the Research Applications of N-Boc-DL-2-amino-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-DL-2-amino-1-butanol is a protected chiral amino alcohol that serves as a crucial precursor in various research and development applications, most notably in the synthesis of pharmaceuticals and chiral ligands. Its utility stems from the presence of a stereocenter and the temporary protection of its amino group by the tert-butyloxycarbonyl (Boc) group. This protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, making it an invaluable tool in multi-step organic synthesis. This technical guide provides a comprehensive overview of the primary applications of this compound in research, with a focus on its role in the synthesis of the antituberculosis drug Ethambutol and in the generation of chiral ligands for asymmetric catalysis. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its practical application in the laboratory.

Introduction: The Significance of a Protected Chiral Amino Alcohol

Chiral amino alcohols are fundamental structural motifs found in a vast array of biologically active molecules and are widely employed as chiral auxiliaries, catalysts, and intermediates in asymmetric synthesis.[1] The bifunctional nature of these compounds, possessing both an amino and a hydroxyl group, allows for diverse chemical transformations.[1] this compound is the racemic form of 2-amino-1-butanol with its amino group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely utilized protecting group in organic synthesis due to its robustness and facile cleavage under mild acidic conditions.[2]

The primary research application of this compound is not as a racemic mixture but as a source of its pure enantiomers after resolution. The stereocenter at the second carbon atom makes it a valuable chiral building block. The (S)-enantiomer, in particular, is a key precursor in the synthesis of the widely used antituberculosis drug, Ethambutol.

The Crucial Step: Resolution of DL-2-Amino-1-butanol

Before its application in stereoselective synthesis, the racemic mixture of DL-2-amino-1-butanol must be resolved into its individual enantiomers. This can be achieved through several methods, including classical chemical resolution via diastereomeric salt formation or enzymatic kinetic resolution. While the N-Boc group can be introduced before or after resolution, a common strategy involves resolving the unprotected amine followed by Boc protection of the desired enantiomer.

Chemical Resolution using Tartaric Acid

A well-established method for resolving DL-2-amino-1-butanol involves the use of L-(+)-tartaric acid to form diastereomeric salts that can be separated by fractional crystallization.[3]

Experimental Protocol: Resolution of DL-2-Amino-1-butanol

-

Salt Formation: Dissolve DL-2-amino-1-butanol in anhydrous methanol. Slowly add a stoichiometric amount of L-(+)-tartaric acid while maintaining the temperature below 45-47 °C.[3]

-

Crystallization: Stir the solution at 45-47 °C for one hour, then slowly cool to 16-17 °C over several hours to induce crystallization of the d-2-amino-1-butanol L-(+)-tartrate salt. Seeding with a small crystal of the desired salt can expedite crystallization.[3]

-

Isolation: Filter the precipitated salt, wash with cold methanol, and dry.[3]

-

Liberation of the Free Amine: The resolved tartrate salt can be treated with a base, such as sodium hydroxide, to liberate the free (S)-2-amino-1-butanol, which can then be isolated.

Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective alternative for resolution. For instance, penicillin G acylase can be used for the enantioselective hydrolysis of the N-phenylacetyl derivative of racemic 2-amino-1-butanol, yielding the (S)-enantiomer with high enantiomeric excess.

Application in Pharmaceutical Synthesis: The Case of Ethambutol

The most prominent application of the resolved (S)-enantiomer of 2-amino-1-butanol is in the synthesis of Ethambutol, a first-line bacteriostatic drug used in the treatment of tuberculosis. The synthesis involves the N,N'-dialkylation of (S)-2-amino-1-butanol with 1,2-dichloroethane. While the reaction can be performed with the unprotected amine, the use of N-Boc protected (S)-2-amino-1-butanol can be advantageous in certain synthetic strategies to avoid side reactions, followed by a final deprotection step.

Synthesis of Ethambutol from (S)-2-Amino-1-butanol

The direct condensation of (S)-2-amino-1-butanol with 1,2-dichloroethane is a common industrial method.

Experimental Protocol: Synthesis of Ethambutol

-

Reaction Setup: In a reaction vessel, heat an excess of (S)-(+)-2-amino-1-butanol to 110 °C with stirring.[4]

-

Addition of 1,2-Dichloroethane: Slowly add 1,2-dichloroethane to the heated (S)-(+)-2-amino-1-butanol over a period of 2 hours, maintaining the temperature between 110 °C and 140 °C.[4]

-

Reaction: Maintain the reaction mixture within this temperature range for an additional 3 hours.[4]

-

Work-up: After cooling, the excess (S)-(+)-2-amino-1-butanol can be recovered by vacuum distillation. The crude Ethambutol is then purified.[4]

-

Salt Formation: The purified Ethambutol base is dissolved in an appropriate solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate Ethambutol dihydrochloride, the pharmaceutically active salt.[4]

| Parameter | Value | Reference |

| Reactant 1 | (S)-(+)-2-amino-1-butanol | [4] |

| Reactant 2 | 1,2-dichloroethane | [4] |

| Molar Ratio (Aminobutanol:Dichloroethane) | ~9.36 : 1 | [4] |

| Reaction Temperature | 110-140 °C | [4] |

| Reaction Time | 5 hours | [4] |

| Product | Ethambutol | [4] |

| Yield (Ethambutol Hydrochloride) | ~81% | [4] |

Table 1: Reaction Conditions for the Synthesis of Ethambutol Hydrochloride.

Caption: Synthetic pathway for Ethambutol from (S)-2-amino-1-butanol.

Role in Asymmetric Catalysis: Synthesis of Chiral Ligands

The enantiopure forms of 2-amino-1-butanol are valuable starting materials for the synthesis of chiral ligands, which are essential for a wide range of metal-catalyzed asymmetric reactions. One important class of such ligands are bis(oxazolines), commonly known as BOX ligands. The synthesis of BOX ligands typically involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol.[5][6]

General Synthesis of Bis(oxazoline) (BOX) Ligands

N-Boc-(S)-2-amino-1-butanol can be deprotected to yield (S)-2-amino-1-butanol, which is then used in the synthesis of the corresponding BOX ligand.

Experimental Protocol: General Synthesis of a BOX Ligand

-

Amide Formation: A disubstituted malonyl chloride is reacted with two equivalents of the optically active 1,2-amino alcohol (e.g., (S)-2-amino-1-butanol) to form a bisamide intermediate.[5]

-

Cyclization: The bisamide intermediate is then cyclized to form the final bis(oxazoline) ligand. This can be achieved using various reagents, such as thionyl chloride or by dehydrative methods.[5]

Caption: General workflow for the synthesis of a BOX ligand from N-Boc-(S)-2-amino-1-butanol.

The N-Boc Deprotection Step

A crucial step in many synthetic routes involving this compound is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.

Experimental Protocol: General N-Boc Deprotection

-

Reaction Setup: Dissolve the N-Boc protected amino alcohol in a suitable solvent such as dichloromethane (DCM) or a mixture of chloroform and trifluoroacetic acid (TFA) (1:1).[7]

-

Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or ethanol).[7][8]

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or other suitable analytical techniques.[8]

-

Work-up: Upon completion, the solvent and excess acid are typically removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.[7]

| Reagent | Solvent | Temperature | Time | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2 hours | [7] |

| Oxalyl Chloride | Methanol | Room Temperature | 1-4 hours | [8] |

| Hydrochloric Acid (HCl) | Dioxane | Room Temperature | Varies | [8] |

| Water | - | 90-100 °C | < 15 minutes | [9] |

Table 2: Common Conditions for N-Boc Deprotection.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its primary utility lies in providing access to its enantiomerically pure forms, particularly N-Boc-(S)-2-amino-1-butanol, which is a key intermediate in the synthesis of the antituberculosis drug Ethambutol. Furthermore, the resolved enantiomers serve as precursors for the synthesis of important chiral ligands, such as bis(oxazolines), which are instrumental in the development of asymmetric catalytic processes. The Boc protecting group offers the necessary stability during synthetic transformations and can be efficiently removed when required. The experimental protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a practical resource for the effective utilization of this compound in their research endeavors.

References

- 1. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 4. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ideals.illinois.edu [ideals.illinois.edu]

- 6. Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands | IDEALS [ideals.illinois.edu]

- 7. rsc.org [rsc.org]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-Boc-DL-2-amino-1-butanol: A Technical Overview for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Boc-DL-2-amino-1-butanol is a chiral building block crucial in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The tert-butyloxycarbonyl (Boc) protecting group renders the amino functionality temporarily inert, allowing for selective reactions at other sites of the molecule. This guide provides a technical overview of its properties, synthesis, and applications.

Core Compound Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

| Identifier | Value | Reference |

| CAS Number | 138373-86-1 | [1] |

| Molecular Formula | C9H19NO3 | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Physical Form | Solid | [2] |

The Parent Compound: DL-2-amino-1-butanol

The Boc-protected compound is derived from DL-2-amino-1-butanol. Understanding the properties of this parent compound is critical for appreciating the role of the Boc protecting group and for planning deprotection strategies.

| Property | Value | Reference |

| CAS Number | 13054-87-0 | [3][4] |

| Molecular Formula | C4H11NO | [3] |

| Molecular Weight | 89.14 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 176-178 °C | [5] |

| Melting Point | -2 °C | [5] |

| Density | 0.943 g/mL at 25 °C | [5] |

Synthesis and Applications

This compound is primarily used as an intermediate in organic synthesis. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: General Synthesis of this compound

The following is a generalized protocol for the Boc protection of DL-2-amino-1-butanol. Specific reaction conditions such as solvent, temperature, and reaction time may be optimized for scale and desired purity.

Materials:

-

DL-2-amino-1-butanol

-

Di-tert-butyl dicarbonate (Boc)2O

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water and a base like sodium bicarbonate)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve DL-2-amino-1-butanol in the chosen solvent system in the reaction vessel.

-

If a base is used, add it to the solution.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same solvent to the cooled mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves washing with aqueous solutions to remove unreacted (Boc)2O and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by techniques such as column chromatography or recrystallization.

Key Applications in Drug Development

Amino alcohols are versatile intermediates in the synthesis of a wide range of biologically active compounds.[] The protected form, this compound, is a key precursor for the synthesis of molecules where the chirality at the 2-position is crucial for biological activity. A significant application of the parent compound, 2-amino-1-butanol, is in the synthesis of the antitubercular drug Ethambutol.[7] The use of the Boc-protected version allows for the modification of other parts of the molecule without affecting the amino group.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and application of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 193086-15-6 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-AMINO-1-BUTANOL | 96-20-8 [chemicalbook.com]

- 7. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

Determining the Solubility of N-Boc-DL-2-amino-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-DL-2-amino-1-butanol, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in a range of common laboratory solvents. The presented data table serves as a template for recording and presenting such experimental findings.

Introduction to this compound

This compound is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group renders the amino functionality temporarily inert to various reaction conditions, allowing for selective transformations at other parts of the molecule. Its structural features, including the polar hydroxyl and protected amino groups, alongside a nonpolar butyl chain, suggest a nuanced solubility profile across different solvent classes. Understanding this solubility is critical for its effective use in synthesis, purification, and formulation.

While the parent compound, 2-amino-1-butanol, is highly soluble in polar protic solvents like water and alcohols, the introduction of the bulky, nonpolar Boc group is expected to significantly influence its solubility.[1] Generally, Boc-protected amino acids and their derivatives exhibit solubility in a range of organic solvents, from polar aprotic to nonpolar, depending on the nature of the side chain.[2]

Solubility of this compound: A Representative Profile

The following table presents a template for the quantitative solubility data of this compound in a selection of common laboratory solvents at ambient temperature (approximately 20-25 °C). Researchers should populate this table with their experimentally determined values.

| Solvent Class | Solvent Name | Formula | Polarity Index | Solubility ( g/100 mL) | Observations |

| Polar Protic | Water | H₂O | 10.2 | To be determined | Expected to be sparingly soluble to insoluble. |

| Methanol | CH₃OH | 5.1 | To be determined | Expected to be soluble. | |

| Ethanol | C₂H₅OH | 4.3 | To be determined | Expected to be soluble. | |

| Isopropanol | C₃H₇OH | 3.9 | To be determined | Expected to be soluble. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | To be determined | Expected to be highly soluble. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | 6.4 | To be determined | Expected to be highly soluble. | |

| Acetonitrile | CH₃CN | 5.8 | To be determined | Expected to be soluble. | |

| Acetone | (CH₃)₂CO | 5.1 | To be determined | Expected to be soluble. | |

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | To be determined | Expected to be soluble. | |

| Nonpolar | Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Expected to be soluble. |

| Toluene | C₇H₈ | 2.4 | To be determined | Expected to be sparingly soluble. | |

| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to be sparingly soluble to insoluble. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed protocol for determining the solubility of this compound. This method is based on the principle of achieving a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

-

Rotary evaporator or nitrogen stream for solvent evaporation.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). An excess is visually confirmed by the presence of undissolved solid.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the withdrawn liquid through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

Record the exact volume of the filtered supernatant.

-

-

Quantification of the Dissolved Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered supernatant using a rotary evaporator or a gentle stream of nitrogen.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight.

-

Calculate the solubility in g/100 mL.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.

-

Report the average solubility and the standard deviation.

-

Record any relevant observations, such as the color of the solution or any difficulties in dissolving the compound.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for determining solubility.

Conclusion

References

Spectroscopic Profile of N-Boc-DL-2-amino-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-DL-2-amino-1-butanol, a key intermediate in organic synthesis and drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Introduction

This compound, also known as tert-butyl (1-hydroxybutan-2-yl)carbamate, is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile removal under acidic conditions. Accurate spectroscopic characterization is crucial for verifying the structure and purity of this compound in synthetic workflows.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound. These values are based on typical chemical shifts and fragmentation patterns observed for analogous N-Boc protected amino alcohols.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | Broad Singlet | 1H | -NH- |

| ~3.5 - 3.7 | Multiplet | 1H | -CH(NHBoc)- |

| ~3.4 - 3.6 | Multiplet | 2H | -CH₂OH |

| ~2.5 | Broad Singlet | 1H | -OH |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ |

| ~1.3 - 1.5 | Multiplet | 2H | -CH₂CH₃ |

| ~0.9 | Triplet | 3H | -CH₂CH₃ |

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156 - 157 | C=O (carbamate) |

| ~79 - 80 | -C(CH₃)₃ |

| ~65 - 66 | -CH₂OH |

| ~53 - 54 | -CH(NHBoc)- |

| ~28 - 29 | -C(CH₃)₃ |

| ~25 - 26 | -CH₂CH₃ |

| ~10 - 11 | -CH₂CH₃ |

FT-IR Spectroscopy Data

Table 3: FT-IR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3350 | Medium, Sharp | N-H stretch (carbamate) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1170 | Strong | C-O stretch (carbamate) |

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Assignment |

| 190.14 | Low | [M+H]⁺ |

| 134.10 | High | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |

| 116.09 | Medium | [M+H - C₄H₈ - H₂O]⁺ |

| 90.08 | Medium | [M+H - Boc]⁺ |

| 74.06 | High | [C₄H₈NO]⁺ |

| 57.07 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for N-Boc protected amino alcohols and can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).

FT-IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: A background spectrum of the empty sample holder (or solvent) is collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or quadrupole analyzer.

-

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and major fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is always recommended to acquire experimental data on a purified sample and compare it with reference spectra when available.

Safety, handling, and storage of N-Boc-DL-2-amino-1-butanol

This technical guide provides comprehensive safety, handling, and storage information for N-Boc-DL-2-amino-1-butanol, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

This compound is a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group. This protection makes the amino group less reactive, which is useful in multi-step organic synthesis.[1][2]

| Identifier | Value |

| Chemical Name | tert-butyl (1-hydroxybutan-2-yl)carbamate |

| Common Synonym | This compound |

| CAS Number | 138373-86-1[3] |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| Canonical SMILES | CCC(CO)NC(=O)OC(C)(C)C |

Hazard Identification

This compound is classified as a hazardous substance. The following table summarizes its classification and labeling under the Globally Harmonized System (GHS).

| GHS Classification | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[3] |

|

| Skin Irritation (Category 2) | H315: Causes skin irritation.[3] |

|

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[3] |

|

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[3] |

|

Signal Word: Danger

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4]

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth).[4]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

Physical and Chemical Properties

Quantitative physical and chemical property data for this compound is not widely available in public literature. The properties are largely inferred from its structure and data on similar Boc-protected amino alcohols. It is expected to be a liquid or a low-melting solid at room temperature.[5]

For reference, the properties of the parent compound, DL-2-Amino-1-butanol (CAS: 13054-87-0) , are listed below. Note: The addition of the N-Boc group will significantly alter these properties.

| Property | Value for DL-2-Amino-1-butanol |

| Appearance | Colorless to pale yellow liquid[5] |

| Melting Point | -2 °C (lit.)[6][7] |

| Boiling Point | 179-183 °C (lit.)[6] |

| Density | 0.944 g/mL at 20 °C (lit.)[6] |

| Flash Point | 84 °C / 184 °F[6][8] |

| Water Solubility | Completely miscible[5][8] |

Experimental Protocols and Methodologies

Specific experimental protocols for the safety and toxicity testing of this compound are not publicly available. The handling, storage, and emergency procedures outlined in this guide are derived from standard laboratory safety protocols for chemicals with similar GHS classifications and from information available in safety data sheets for related compounds.[4][9][10]

Safe Handling Workflow

Proper handling is crucial to minimize exposure and risk. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. chemical-label.com [chemical-label.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 2-アミノ-1-ブタノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

An In-depth Technical Guide on the Role of the Boc Protecting Group on Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amine Protection

In the intricate field of organic synthesis, particularly in pharmaceutical and peptide development, the selective modification of multifunctional molecules is paramount. Amino alcohols, compounds bearing both amine and hydroxyl groups, are valuable chiral building blocks for a vast array of biologically active molecules.[] However, the similar nucleophilicity of the amine and hydroxyl groups presents a significant challenge: achieving chemoselectivity. To orchestrate complex synthetic sequences, one functional group must often be temporarily masked or "protected" to prevent it from interfering with reactions targeting the other.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and predictable reactivity.[2][3] It effectively converts a nucleophilic amine into a non-nucleophilic carbamate, which is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[4][5] This stability, coupled with its facile removal under specific acidic conditions, makes the Boc group an indispensable tool for synthetic chemists.[6]

This guide provides a comprehensive technical overview of the role of the Boc protecting group in the chemistry of amino alcohols, covering its introduction, removal, stability, and strategic application in complex syntheses.

The Boc Group: Properties and Advantages

The utility of the Boc group stems from its unique chemical properties. Its steric bulk and electronic nature render the protected amine inert to many reagents.

Key Advantages:

-

High Chemoselectivity: The nitrogen atom of an amino alcohol is inherently more nucleophilic than the oxygen atom. This allows for the selective protection of the amine in the presence of a free hydroxyl group with high efficiency using reagents like di-tert-butyl dicarbonate ((Boc)₂O).[7]

-

Stability: Boc-protected amines are stable to bases, nucleophiles, and catalytic hydrogenation conditions.[8] This robustness is critical for multi-step syntheses where the protected intermediate must endure various transformations.

-

Orthogonality: The Boc group is acid-labile. This property allows for its selective removal in the presence of other protecting groups that are cleaved under different conditions, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group or the hydrogenolysis-labile Cbz (carboxybenzyl) group.[5][9] This "orthogonal" strategy is a cornerstone of modern peptide and complex molecule synthesis.[10]

-

Improved Solubility: The introduction of the lipophilic Boc group can improve the solubility of polar amino alcohols in organic solvents, facilitating reactions and purification.[11]

Boc Protection of Amino Alcohols: Mechanisms and Protocols

The most common method for introducing the Boc group is the reaction of the amino alcohol with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[12]

Mechanism of Protection

The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This anion is unstable and subsequently decomposes into carbon dioxide and tert-butoxide, which deprotonates the newly formed ammonium ion to yield the final N-Boc protected amino alcohol and tert-butanol.[13][14]

Experimental Protocols & Data

A variety of conditions can be employed for Boc protection, allowing for optimization based on the specific substrate. While the reaction can proceed without a base, one is often added to neutralize the protonated amine and accelerate the reaction.[5]

Table 1: Comparison of Common N-Boc Protection Conditions for Amino Alcohols

| Reagent | Base (optional) | Solvent | Temp. (°C) | Typical Time (h) | Yield (%) | Notes & Reference |

| (Boc)₂O | Triethylamine (TEA) | THF or DCM | 25 | 1-4 | >95 | Standard, widely applicable conditions.[4] |

| (Boc)₂O | NaOH / NaHCO₃ | Dioxane/H₂O | 25 | 2-6 | >90 | Schotten-Baumann conditions, good for amino acids.[15] |

| (Boc)₂O | None | Methanol | 25 | 4-12 | >90 | Alcoholic solvents can accelerate the reaction for less nucleophilic amines.[16] |

| (Boc)₂O | DMAP (cat.) | Acetonitrile | 25 | 1-3 | >95 | DMAP is a highly effective catalyst, but can promote side reactions if not used carefully.[2] |

| (Boc)₂O | Iodine (cat.) | Solvent-free | 25 | <1 | >90 | A mild and efficient catalyst-based method.[17] |

Yields are representative and can vary based on the specific amino alcohol substrate.

Detailed Experimental Protocol: Boc Protection of (S)-2-amino-3-phenyl-1-propanol

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add (S)-2-amino-3-phenyl-1-propanol (1.0 eq).

-

Dissolution: Dissolve the amino alcohol in tetrahydrofuran (THF) (approx. 0.5 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF. Add this solution dropwise to the stirring amino alcohol mixture.[4]

-

Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected product, which can be further purified by column chromatography if necessary.

Boc Deprotection: Releasing the Amine

The key to the Boc group's utility is its clean and efficient removal under acidic conditions. This step regenerates the free amine, allowing for subsequent synthetic transformations at that site.

Mechanism of Deprotection

The acid-catalyzed deprotection is a carbamate hydrolysis that proceeds through a stable tert-butyl cation intermediate.[6]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[13]

-

Cleavage: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form the stable tert-butyl cation and an unstable carbamic acid intermediate.[6]

-

Decomposition: The carbamic acid rapidly decomposes into carbon dioxide gas and the free amine.[6]

-

Protonation of Amine: In the acidic medium, the newly liberated amine is protonated to form its corresponding ammonium salt.

A potential side reaction is the alkylation of other nucleophilic sites on the substrate by the tert-butyl cation.[11] This can often be suppressed by using "scavengers" such as anisole or thioanisole in the reaction mixture.[6]

Experimental Protocols & Data

The choice of acidic reagent depends on the sensitivity of the substrate and the desired final salt form of the amine.

Table 2: Comparison of Common N-Boc Deprotection Conditions

| Reagent | Solvent | Temp. (°C) | Typical Time | Notes & Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 | 0.5 - 3 h | Very common and effective; TFA is volatile and easily removed. Product is TFA salt.[4][18] |

| HCl (4M solution) | 1,4-Dioxane or Ethyl Acetate | 25 | 1 - 4 h | Yields the hydrochloride salt, which is often a crystalline solid, aiding purification.[18] |

| p-Toluenesulfonic Acid (pTSA) | Methanol / Toluene | 25 - 50 | 2 - 12 h | Milder acidic conditions, useful for more sensitive substrates. |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | 25 | 12 - 24 h | A non-acidic alternative for highly acid-labile compounds.[12] |

Detailed Experimental Protocol: Deprotection using TFA/DCM

-

Setup: Dissolve the N-Boc protected amino alcohol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask with a stir bar.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).[4] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and perform in a fume hood.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 3 hours. Monitor by TLC.

-

Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). The resulting residue is the TFA salt of the deprotected amine.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate to yield the free amine.[18]

Orthogonal Strategies and Applications in Drug Development

The true power of the Boc group is realized in orthogonal protection strategies, which are fundamental to the synthesis of complex molecules like peptides and pharmaceuticals.[9] An orthogonal system allows for the selective deprotection of one functional group while others remain protected.

A classic example is the combination of the acid-labile Boc group for amines and a hydrogenolysis-labile benzyl (Bn) group for alcohols or carboxylic acids. The benzyl group can be removed with H₂/Pd-C, leaving the Boc group intact. Subsequently, the Boc group can be removed with acid without affecting the rest of the molecule.

This level of control is critical in drug development. For instance, Boc-protected amino alcohols like (2S,3S)-1,2-Epoxy-3-(Boc-Amino)-4-Phenylbutane are key intermediates in the synthesis of complex antiviral agents.[19] The Boc group masks the amine, allowing chemists to perform reactions on the epoxide ring. In a later step, the Boc group is removed to enable further functionalization at the nitrogen atom, a crucial step in building the final drug molecule.[19]

Conclusion

The tert-butyloxycarbonyl (Boc) group is a versatile and robust protecting group for the amine functionality in amino alcohols. Its high chemoselectivity of installation, stability to a broad range of reagents, and clean, predictable removal under acidic conditions make it an essential tool for organic chemists. The ability to employ the Boc group in orthogonal protection schemes provides the strategic control necessary for the efficient and successful synthesis of complex, high-value molecules in academic research and the pharmaceutical industry. A thorough understanding of its application and the associated experimental protocols is fundamental for any scientist working in drug development and organic synthesis.

References

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 15. BOC deprotection [fr.bzchemicals.com]

- 16. wuxibiology.com [wuxibiology.com]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

N-Boc-DL-2-amino-1-butanol: A Comprehensive Technical Guide to its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-DL-2-amino-1-butanol is a pivotal chiral building block in modern organic synthesis, offering a versatile platform for the stereoselective construction of a wide array of complex molecules. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for sequential and site-selective modifications. The presence of a stereocenter at the C-2 position, once resolved, provides access to enantiomerically pure synthons that are instrumental in the development of pharmaceuticals, chiral auxiliaries, and ligands for asymmetric catalysis. This technical guide provides an in-depth exploration of the synthesis, resolution, and application of this compound and its enantiopure forms, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the parent amine and its N-Boc protected forms is crucial for their effective use in synthesis.

| Property | DL-2-amino-1-butanol | (S)-(+)-2-amino-1-butanol | This compound |

| CAS Number | 13054-87-0 | 5856-62-2 | 138373-86-1 |

| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO | C₉H₁₉NO₃ |

| Molecular Weight | 89.14 g/mol | 89.14 g/mol | 189.25 g/mol |

| Appearance | Colorless to pale yellow liquid | Liquid | Not specified |

| Melting Point | -2 °C[][2] | Not specified | Not specified |

| Boiling Point | 176-178 °C[][2] | 172-174 °C | Not specified |

| Density | 0.944 g/mL at 20 °C[2] | 0.944 g/mL at 25 °C | Not specified |

| Specific Rotation [α]²⁰_D_ | Not applicable | +10° (neat) | Not applicable |

Synthesis and Protection

The journey to utilizing the chiral variants of N-Boc-2-amino-1-butanol begins with the synthesis of the racemic amine, followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group.

Synthesis of DL-2-amino-1-butanol

A common industrial synthesis involves the reaction of 1-butene with a nitrile (e.g., acetonitrile) and chlorine to form an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate. This intermediate is then hydrolyzed to yield DL-2-amino-1-butanol hydrochloride.[3] The free base can be obtained by neutralization.

N-Boc Protection of DL-2-amino-1-butanol

The protection of the amino group with a Boc moiety is a straightforward and high-yielding reaction, crucial for preventing unwanted side reactions in subsequent synthetic steps.

Experimental Protocol: N-Boc Protection of DL-2-amino-1-butanol

-

Dissolve DL-2-amino-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chiral Resolution

The separation of the racemic this compound into its constituent enantiomers is the gateway to its application in stereoselective synthesis. This can be achieved through several methods, primarily enzymatic resolution or fractional crystallization of diastereomeric salts.

Enzymatic Resolution

Enzymatic resolution offers a highly efficient and stereoselective method for obtaining the enantiopure forms. One common approach involves the acylation of the racemic amine, followed by enantioselective hydrolysis catalyzed by an enzyme such as Penicillin G acylase.

Experimental Protocol: Enzymatic Resolution of N-Phenylacetyl-DL-2-amino-1-butanol

-

Dissolve racemic 2-[N-(phenylacetyl)amino]-1-butanol in distilled water, warming if necessary, and adjust the pH to 7.8 with ammonia.

-

Add immobilized penicillin G acylase to the solution and stir the mixture at 30 °C.

-

Monitor the hydrolysis by HPLC and stop the reaction at approximately 40% conversion to ensure high enantiomeric excess of the product.

-

Filter to remove the enzyme.

-

Extract the filtrate with ethyl acetate to recover the unreacted (R)-N-phenylacetyl-2-amino-1-butanol.

-

Acidify the aqueous layer with HCl and extract with ethyl acetate to remove phenylacetic acid.

-

The aqueous solution containing (S)-2-amino-1-butanol can then be further purified. This method can yield (S)-2-amino-1-butanol with >99% enantiomeric excess (e.e.).

Fractional Crystallization

A classical method for resolving racemic 2-amino-1-butanol involves the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution of DL-2-amino-1-butanol with L-(+)-Tartaric Acid

-

Dissolve DL-2-amino-1-butanol in anhydrous methanol.

-

Add a solution of L-(+)-tartaric acid in anhydrous methanol to the amine solution, maintaining the temperature below 47 °C.

-

Seed the solution with a small crystal of d-2-amino-1-butanol L(+)-tartrate to induce crystallization.

-

Slowly cool the mixture to allow for the precipitation of the d-2-amino-1-butanol L(+)-tartrate salt.

-

Isolate the crystals by filtration, wash with cold methanol, and dry.

-

The free d-2-amino-1-butanol can be liberated by treatment with a base.

| Resolution Method | Enantiomer Obtained | Reagent/Enzyme | Typical Enantiomeric Excess (ee) |

| Enzymatic Hydrolysis | (S)-2-amino-1-butanol | Penicillin G Acylase | >99% |

| Fractional Crystallization | (S)-2-amino-1-butanol | L-(+)-Tartaric Acid | High (can be >98% after recrystallization) |

Applications in Asymmetric Synthesis

The enantiopure forms of N-Boc-2-amino-1-butanol are valuable chiral building blocks for the synthesis of a variety of important molecules.

Synthesis of Ethambutol

The (S,S)-enantiomer of ethambutol is a first-line bacteriostatic agent against Mycobacterium tuberculosis. It is synthesized from (S)-(+)-2-amino-1-butanol.

Experimental Protocol: Synthesis of (S,S)-Ethambutol Dihydrochloride

-

Charge a reaction vessel with (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane.

-

Heat the mixture to 110-140 °C and maintain for 3-5 hours.

-

After the reaction, cool the mixture and add a solution of hydrochloric acid in ethanol.

-

The ethambutol dihydrochloride salt will precipitate.

-

Isolate the product by filtration and purify by recrystallization to obtain (S,S)-Ethambutol dihydrochloride with high purity (>99%).[4]

Mechanism of Action of Ethambutol

Ethambutol inhibits the enzyme arabinosyl transferase, which is crucial for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. This disruption of the cell wall synthesis leads to increased permeability and inhibits bacterial growth.

Synthesis of Chiral Auxiliaries: Oxazolidinones

Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. N-Boc-2-amino-1-butanol enantiomers can be converted to the corresponding 4-ethyl-oxazolidin-2-ones.

Experimental Protocol: Synthesis of (S)-4-ethyl-oxazolidin-2-one

-

To a solution of N-Boc-(S)-2-amino-1-butanol (1.0 eq) in anhydrous THF, add a strong base such as sodium hydride (1.1 eq) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the sodium alkoxide.

-

The cyclization can be induced by heating the reaction mixture.

-

After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the chiral oxazolidinone.

| Application | Starting Material | Product | Key Reagents | Yield | Stereoselectivity |

| Anti-tuberculosis Drug | (S)-(+)-2-amino-1-butanol | (S,S)-Ethambutol Dihydrochloride | 1,2-Dichloroethane, HCl | ~80% | >99% (starting from pure enantiomer) |

| Chiral Auxiliary | N-Boc-(S)-2-amino-1-butanol | (S)-4-ethyl-oxazolidin-2-one | NaH | Good to excellent | Stereospecific |

Conclusion

This compound and its enantiomers are highly valuable and versatile chiral building blocks in organic synthesis. The straightforward methods for their preparation, protection, and resolution provide access to enantiopure synthons that are essential for the construction of a diverse range of molecules, from life-saving pharmaceuticals like ethambutol to powerful tools for asymmetric catalysis such as chiral oxazolidinones. The detailed protocols and data presented in this guide are intended to empower researchers to fully harness the synthetic potential of this important chiral building block in their scientific endeavors.

References

- 2. frontiersin.org [frontiersin.org]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-DL-2-amino-1-butanol: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-DL-2-amino-1-butanol, a key building block in synthetic organic chemistry and drug discovery. The document details its commercial availability, typical purity levels, and provides structured experimental protocols for its synthesis and purification.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, generally exceeding 95%, with many suppliers offering grades of 98% purity or higher. This protected amino alcohol is a crucial intermediate for the synthesis of various chiral ligands, auxiliaries, and pharmaceutically active molecules.

Below is a summary of representative commercial sources and their stated purity levels. Please note that availability and specifications are subject to change and should be confirmed with the respective suppliers.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 97% | 96-20-8 (unprotected) | C9H19NO3 | 189.25 |

| TCI America | >98.0% (GC) | 96-20-8 (unprotected) | C9H19NO3 | 189.25 |

| Sancai Industry | 99% min | 96-20-8 (unprotected) | C9H19NO3 | 189.25 |

| BLD Pharmatech | 98% | 96-20-8 (unprotected) | C9H19NO3 | 189.25 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of DL-2-amino-1-butanol using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. While specific protocols for this exact molecule are not readily published in peer-reviewed journals, a general and reliable procedure can be adapted from standard Boc protection methodologies for amino alcohols.

Experimental Protocol: N-Boc Protection of DL-2-amino-1-butanol

Materials:

-

DL-2-amino-1-butanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolution: In a round-bottom flask, dissolve DL-2-amino-1-butanol (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of amino alcohol).

-

Base Addition: To the stirred solution, add triethylamine (1.2 eq) or a saturated aqueous solution of sodium bicarbonate.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent as used in step 1. The reaction is typically exothermic, and the temperature should be maintained between 0 °C and room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino alcohol.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

If a biphasic system is present, separate the organic layer. If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure and then partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl) to remove any unreacted base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound, which may be an oil or a solid.

Caption: Synthesis workflow for this compound.

Purification of this compound

The crude product can be purified by recrystallization to obtain a high-purity solid.

Experimental Protocol: Recrystallization

Solvent System Selection:

A common and effective solvent system for the recrystallization of Boc-protected amino acids and their derivatives is a mixture of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble.[1] A typical system is Ethyl Acetate/Hexane.

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Induce Crystallization: Slowly add hexane to the hot solution with stirring until the solution becomes persistently cloudy.

-

Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.

-

Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Caption: Recrystallization workflow for this compound.

Purity Determination

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

Common Analytical Methods:

-

Gas Chromatography (GC): As indicated by some suppliers, GC is a common method for purity assessment.[2]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity if a specific stereoisomer is desired. For the DL-racemic mixture, reverse-phase HPLC is suitable for assessing chemical purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point: A sharp melting point range is indicative of high purity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Ligands from N-Boc-DL-2-amino-1-butanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral ligands are instrumental in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and fine chemicals. 2-Amino-1-butanol is a versatile chiral building block for the synthesis of various effective ligands, particularly bis(oxazoline) (BOX) ligands. This document provides detailed protocols for the synthesis of a chiral BOX ligand starting from the readily available N-Boc-DL-2-amino-1-butanol. The process involves a three-step sequence: deprotection of the N-Boc group, resolution of the racemic amino alcohol, and subsequent synthesis of the chiral ligand. An application of the synthesized ligand in an asymmetric Diels-Alder reaction is also presented to demonstrate its catalytic efficacy.

Experimental Workflow Overview

The overall synthetic strategy to obtain a chiral bis(oxazoline) ligand from this compound and its application in an asymmetric Diels-Alder reaction is depicted below.

Caption: Overall experimental workflow from this compound to the application of the synthesized chiral BOX ligand.

I. Synthesis of Chiral (S,S)-2,2'-(propane-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole) ((S,S)-Et-BOX) Ligand

Step 1: Deprotection of this compound

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom of this compound to yield racemic DL-2-amino-1-butanol.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dichloromethane (DCM, 5-10 mL per gram of substrate).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 2-4 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Purification: Dissolve the residue in a minimal amount of deionized water and basify to pH > 10 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford DL-2-amino-1-butanol as a colorless oil. The product is often used in the next step without further purification.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | >95% | [1][2] |

| Purity | High | [1][2] |

Step 2: Resolution of DL-2-amino-1-butanol

Objective: To separate the racemic mixture of DL-2-amino-1-butanol to obtain the enantiomerically pure (S)-2-amino-1-butanol via diastereomeric salt formation with L-(+)-tartaric acid.[3][4][5]

Protocol:

-

Salt Formation: In a flask, dissolve DL-2-amino-1-butanol (1.0 eq.) in anhydrous methanol (approximately 3-4 mL per gram of aminobutanol).[6] In a separate flask, prepare a solution of L-(+)-tartaric acid (1.0 eq.) in anhydrous methanol.

-

Crystallization: Slowly add the tartaric acid solution to the aminobutanol solution with stirring. The temperature of the mixture may rise.[6] After the addition is complete, continue stirring and then allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be required. Seeding with a small crystal of the desired diastereomeric salt can aid crystallization.[6]

-

Isolation: Collect the precipitated crystals of (S)-2-amino-1-butanol-L-(+)-tartrate by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous methanol.

-

Liberation of the Free Amine: Suspend the collected crystals in water and add a sufficient amount of a base, such as a saturated solution of sodium bicarbonate or a slurry of calcium hydroxide, until the pH is greater than 10.[3]

-

Extraction and Purification: Extract the aqueous solution with dichloromethane (3 x 20 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-amino-1-butanol. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC.

Quantitative Data:

| Parameter | Value | Reference |

| Yield of Tartrate Salt | ~81.9% | [6] |

| Enantiomeric Excess | >99% | [7] |

Step 3: Synthesis of (S,S)-Et-BOX Ligand

Objective: To synthesize the C₂-symmetric bis(oxazoline) ligand, (S,S)-Et-BOX, from enantiomerically pure (S)-2-amino-1-butanol. This can be achieved via a two-step procedure involving bisamide formation and subsequent cyclization, or a one-pot synthesis.

Protocol (One-Pot Synthesis): [7][8]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-amino-1-butanol (2.2 eq.) and 2,2-dimethylmalononitrile (1.0 eq.).

-

Catalyst and Solvent Addition: Add anhydrous toluene as the solvent, followed by zinc triflate (Zn(OTf)₂) (0.1 - 1.0 eq.) as the catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution with a saturated aqueous solution of NaHCO₃ and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the (S,S)-Et-BOX ligand as a white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 75-95% | [8] |

| Purity | >98% | [8] |

II. Application in Asymmetric Catalysis: Enantioselective Diels-Alder Reaction

Objective: To demonstrate the utility of the synthesized (S,S)-Et-BOX ligand in a copper-catalyzed asymmetric Diels-Alder reaction between cyclopentadiene and an N-acryloyloxazolidinone dienophile.[9]

Caption: Catalytic cycle for the Cu(II)-BOX catalyzed asymmetric Diels-Alder reaction.

Protocol:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add copper(II) triflate (Cu(OTf)₂) (10 mol%) and the (S,S)-Et-BOX ligand (11 mol%). Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex.

-

Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C). Add the N-acryloyloxazolidinone dienophile (1.0 eq.).

-

Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the specified temperature for the required time (typically several hours). Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with DCM.

-

Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the yield and the diastereomeric and enantiomeric excess of the Diels-Alder adduct by chiral HPLC.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Yield of Adduct | 90-99% | [9] |

| Diastereomeric Ratio (endo:exo) | >99:1 | [9] |

| Enantiomeric Excess (ee) of endo isomer | >98% | [9] |

Conclusion

This document outlines a reliable and efficient methodology for the synthesis of chiral bis(oxazoline) ligands from the racemic starting material this compound. The protocols provided are detailed and supported by quantitative data from the literature. The successful application of the synthesized (S,S)-Et-BOX ligand in a highly enantioselective Diels-Alder reaction highlights its potential as a valuable tool for asymmetric synthesis in research and industrial settings. Researchers and professionals in drug development can utilize these methods to access enantiomerically pure compounds for various applications.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 3. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

- 4. US3553257A - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 7. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for the Use of N-Boc-DL-2-amino-1-butanol in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and their derivatives into peptide structures is a powerful strategy in medicinal chemistry and drug development. These modifications can significantly enhance peptide properties such as proteolytic stability, membrane permeability, and receptor affinity. N-Boc-DL-2-amino-1-butanol is a valuable building block for the synthesis of C-terminal peptide alcohols. Peptides with a C-terminal alcohol functionality are precursors to peptide aldehydes, which are potent protease inhibitors, and many peptide alcohols themselves exhibit significant biological activity, including antimicrobial and antifungal properties.[1]

The synthesis of peptide alcohols via standard solid-phase peptide synthesis (SPPS) protocols is not straightforward due to the absence of a C-terminal carboxylic acid for anchoring to the resin. This document provides a detailed methodology for the incorporation of this compound at the C-terminus of a peptide using a modified SPPS strategy that involves anchoring the amino alcohol to the resin via its amino group, followed by peptide chain elongation and a subsequent O-to-N acyl migration to form the final peptide alcohol.

Core Principles and Strategy

The synthesis of a C-terminal peptide alcohol using this compound relies on a multi-step strategy that deviates from standard SPPS at the point of resin loading and post-cleavage processing. The key steps are:

-

Anchoring of this compound to the Resin: The amino alcohol is attached to a suitable resin, such as 2-chlorotrityl chloride resin, through its amino group. This leaves the hydroxyl group exposed for subsequent reactions.

-

Esterification of the First Amino Acid: The first N-protected amino acid of the peptide sequence is coupled to the hydroxyl group of the resin-bound 2-amino-1-butanol, forming an ester linkage.

-